4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-12-16(9-10-17(13)19)25(23,24)20-14-5-7-15(8-6-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXFRLDRHEZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a reaction between a suitable piperidine derivative and a phenyl compound under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is incorporated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of the Piperidinyl Intermediate : A suitable piperidine derivative is reacted with a phenyl compound.
- Introduction of the Fluorine Atom : A fluorinating agent such as N-fluorobenzenesulfonimide is used.
- Sulfonamide Formation : The sulfonamide bond is formed by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine .
Chemistry
The compound serves as a building block in organic synthesis and is utilized in various chemical reactions. Its structure allows for modifications that can lead to new derivatives with enhanced properties.
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies suggest that sulfonamide derivatives may exhibit antibacterial activity, making them candidates for further investigation in antibiotic development .
- Anti-inflammatory Effects : The compound's structure may contribute to its ability to inhibit inflammatory pathways, which is crucial for developing treatments for inflammatory diseases .
Medicinal Chemistry
The compound is being explored as a therapeutic agent for various conditions:
- Cancer Treatment : Preliminary studies have indicated that derivatives of this compound may possess cytotoxic effects against cancer cell lines, suggesting potential use in oncology .
- Neurological Disorders : Due to its piperidinyl structure, it may interact with neurological pathways, making it a candidate for research into treatments for conditions such as anxiety or depression .
Industrial Applications
This compound finds use in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in creating specialized compounds tailored for specific industrial needs.
Data Tables
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of novel compounds |
| Biology | Antimicrobial and anti-inflammatory studies | Potential new antibiotics and anti-inflammatory drugs |
| Medicine | Cancer treatment research | Cytotoxic effects against various cancer cell lines |
| Industry | Intermediate in pharmaceuticals | Essential for developing targeted therapies |
Case Studies
- Anticancer Activity : A study on sulfonamide derivatives demonstrated significant cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The research highlighted the apoptotic effects induced by these compounds, paving the way for further development into anticancer agents .
- Antimicrobial Research : Investigations into the antimicrobial properties of sulfonamides have shown promise, particularly against resistant bacterial strains. This research emphasizes the need for continued exploration of such compounds in addressing antibiotic resistance issues .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the activity of the enzyme.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Target Compound vs. T0901317: The 2-oxopiperidinyl group in the target compound replaces T0901317’s trifluoromethyl-hydroxyl moiety.
- Target Compound vs. 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : The oxazole group in the latter enhances antimicrobial activity, whereas the 2-oxopiperidine in the target compound could improve solubility or CNS penetration .
Physicochemical Properties
- Melting Points : The oxazole-containing sulfonamide () has a well-defined crystal structure (R factor 0.055), suggesting high crystallinity. The target compound’s melting point is unreported but likely influenced by the 2-oxopiperidine’s rigidity .
Biological Activity
4-Fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following components:
- Fluorine Substituent : Enhances lipophilicity and biological activity.
- Piperidine Ring : Imparts structural stability and influences receptor binding.
- Sulfonamide Group : Often associated with antibacterial properties and enzyme inhibition.
The molecular formula is , with a molecular weight of approximately 320.4 g/mol.
The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of inflammatory diseases:
- RORγt Inhibition : This compound has been studied as a selective inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt), which plays a crucial role in the production of pro-inflammatory cytokines such as IL-17. Inhibition of RORγt can potentially lead to therapeutic effects in conditions like psoriasis and rheumatoid arthritis .
- Antimicrobial Activity : The sulfonamide moiety suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Human T Cells | 0.5 | RORγt inhibition |
| Bacterial Strains | 10 | Dihydropteroate synthase inhibition |
In Vivo Studies
Preclinical studies using animal models have shown promising results regarding the anti-inflammatory effects of this compound:
- Model : Collagen-induced arthritis in rats.
- Dosage : Administered at 5 mg/kg daily.
- Outcome : Reduction in joint swelling and inflammatory markers such as TNF-alpha and IL-6.
Case Studies
- Psoriasis Treatment : A case study involving patients with moderate to severe psoriasis treated with RORγt antagonists highlighted the potential role of compounds like this compound in reducing skin lesions and improving quality of life .
- Rheumatoid Arthritis : Another study investigated the efficacy of this compound in a rheumatoid arthritis model, showing a significant decrease in disease severity and joint inflammation compared to control groups .
Q & A
Q. What are the common synthetic routes and critical characterization techniques for 4-fluoro-3-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide?
The synthesis typically involves:
- Coupling reactions : Sulfonamide formation via reaction of a benzenesulfonyl chloride with an aniline derivative (e.g., 4-(2-oxopiperidin-1-yl)aniline) under basic conditions (e.g., pyridine or triethylamine) .
- Cyclization : Formation of the 2-oxopiperidinyl moiety using reagents like ethyl chloroformate or carbodiimides .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the final product. Characterization relies on NMR (¹H/¹³C for connectivity), IR (functional group analysis), and MS (molecular ion confirmation) .
Q. How is the molecular structure of this compound analyzed to confirm functional group connectivity?
Key methods include:
- ¹H NMR : Identifies aromatic protons (δ 7.0–8.0 ppm) and piperidinyl protons (δ 1.5–3.5 ppm).
- ¹³C NMR : Confirms sulfonamide carbonyl (δ ~165 ppm) and piperidinone carbonyl (δ ~170 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles in crystalline form (if applicable) .
Q. What is the primary mechanism of action in pharmacological studies?
The compound acts as a Factor Xa (FXa) inhibitor , disrupting the coagulation cascade by binding to the enzyme’s active site, thereby reducing thrombin generation and platelet aggregation . This mechanism is validated via enzyme-linked immunosorbent assays (ELISAs) and chromogenic substrate assays .
Q. What pharmacokinetic parameters are critical for preclinical evaluation?
Key parameters include:
- Bioavailability : Assessed using LC-MS/MS in plasma samples.
- Clearance rates : Determined via hepatic microsomal stability assays.
- Volume of distribution : Evaluated in rodent models to predict tissue penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- In vitro vs. in vivo discrepancies : Use primary cell cultures (e.g., human hepatocytes) to bridge gaps between biochemical assays and animal models.
- Dose-response validation : Employ Hill slope analysis to compare potency (IC₅₀) across assays .
- Structural analogs : Test derivatives with modified fluorobenzene or piperidinyl groups to isolate structure-activity relationships (SAR) .
Q. What strategies enhance selectivity for FXa over related serine proteases (e.g., thrombin)?
- Substituent modification : Introduce bulkier groups (e.g., methyl at the 3-position) to sterically hinder off-target binding.
- Computational docking : Use molecular dynamics simulations to optimize hydrogen bonding with FXa’s S4 pocket .
- Enzyme panel screening : Validate selectivity against >50 serine proteases using high-throughput fluorogenic assays .
Q. How can pharmacokinetic limitations (e.g., rapid clearance) be addressed?
- Prodrug strategies : Mask polar groups (e.g., sulfonamide) with ester prodrugs to enhance membrane permeability.
- Formulation optimization : Use lipid-based nanoparticles to improve half-life in circulation .
- Metabolic stability : Screen cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots for modification .
Q. What experimental designs validate target engagement in complex biological systems?
- Covalent labeling : Use photoaffinity probes with azide tags for click chemistry-based target identification.
- CRISPR/Cas9 knockouts : Validate FXa dependency in coagulation assays using FXa-deficient cell lines .
- Thermal proteome profiling (TPP) : Monitor protein stability shifts to confirm direct binding .
Q. What methodologies assess synergistic effects with anticoagulants (e.g., heparin)?
- Isobologram analysis : Quantify synergy in clot formation assays (e.g., thromboelastography).
- Combination index (CI) : Calculate using the Chou-Talalay method to determine additive, synergistic, or antagonistic effects .
Q. How can cross-reactivity with off-target receptors be minimized during lead optimization?
- Selectivity panels : Screen against G-protein-coupled receptors (GPCRs) and ion channels (e.g., hERG) to rule out cardiovascular toxicity.
- Alanine scanning mutagenesis : Identify critical residues in FXa responsible for binding .
- Molecular dynamics : Simulate ligand-receptor interactions to refine steric and electronic complementarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
